2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide
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Overview
Description
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide typically involves the following steps:
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Formation of the Trifluoromethoxyphenyl Intermediate: This can be achieved through various methods, including the reaction of phenol derivatives with trifluoromethylating agents under specific conditions .
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Coupling with Pyridine: : The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled temperature and pressure conditions .
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Acetamide Formation: This can be achieved through the reaction of the coupled intermediate with acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes and interact with intracellular targets . The pyridine and acetamide groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(4-(3-(Trifluoromethyl)phenyl)pyridin-2-yl)acetamide: Similar structure but with a trifluoromethyl group on the phenyl ring.
Uniqueness
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-3-1-2-9(7-12)10-4-5-19-11(6-10)8-13(18)20/h1-7H,8H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIXCDIJIZJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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